5-Bromo-2-(3-ethoxyphenoxy)pyridine
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Overview
Description
5-Bromo-2-(3-ethoxyphenoxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an ethoxyphenoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve good yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-ethoxyphenoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(3-ethoxyphenoxy)pyridine has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-ethoxyphenoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethoxyphenoxy group can enhance the compound’s binding affinity and specificity for certain targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-Bromo-2-(3-ethoxyphenoxy)pyridine.
2-(3-Ethoxyphenoxy)pyridine: A similar compound without the bromine atom, which may have different reactivity and applications.
5-Bromo-2-phenoxypyridine: A compound with a phenoxy group instead of an ethoxyphenoxy group, which may affect its chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ethoxyphenoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-2-(3-ethoxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-2-16-11-4-3-5-12(8-11)17-13-7-6-10(14)9-15-13/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBBPFIYDHENGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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